BenchChemオンラインストアへようこそ!

DU717

Analytical method validation Pharmacokinetics Antihypertensive drug monitoring

Procure DU717 for sustained antihypertensive activity without diuretic or hyperglycemic confounding effects. Validated GC-ECD method for plasma quantification (10-150 ng/mL, 6.2% RSD) accelerates PK/TK studies. Ideal for cardiovascular and metabolic research models where thiazide-like diuresis must be avoided.

Molecular Formula C12H15ClN4O2S
Molecular Weight 314.79 g/mol
CAS No. 59943-31-6
Cat. No. B1223084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDU717
CAS59943-31-6
SynonymsDU 717
DU-717
DU717
Molecular FormulaC12H15ClN4O2S
Molecular Weight314.79 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl
InChIInChI=1S/C12H15ClN4O2S/c1-16-4-6-17(7-5-16)12-14-10-3-2-9(13)8-11(10)20(18,19)15-12/h2-3,8H,4-7H2,1H3,(H,14,15)
InChIKeyJPZVJONKWYICFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DU717 (CAS 59943-31-6): Benzothiadiazine Antihypertensive Agent with Differentiated Side Effect Profile for Procurement Decision-Making


DU717 (7-chloro-3-(4-methyl-1-piperazinyl)-2H-1,2,4-benzothiadiazine-1,1-dioxide; CAS 59943-31-6) is a benzothiadiazine derivative with sustained antihypertensive activity similar to hydrochlorothiazide but without diuretic or hyperglycemic effects, distinguishing it from thiazide diuretics and diazoxide [1][2]. It is a small molecule (MW 314.79 Da; formula C12H15ClN4O2S) originally developed as an antihypertensive agent [3].

Why Generic Substitution Fails for DU717: Differentiated Side Effect Profile Prevents Simple Class Interchange


Benzothiadiazine derivatives exhibit significant pharmacological divergence across the class. While hydrochlorothiazide acts primarily as a diuretic with secondary antihypertensive effects, DU717 provides sustained antihypertensive activity without diuresis [1]. Furthermore, unlike diazoxide (another benzothiadiazine that induces hyperglycemia), DU717 shows no hyperglycemic effect [1]. These differentiated properties preclude simple substitution of DU717 with other benzothiadiazines in experimental or therapeutic contexts where diuretic or glycemic effects would confound interpretation.

DU717 Quantitative Evidence Guide: Validated Analytical Method and In Vivo Plasma Concentration Data for Procurement and Research Planning


Validated GC-ECD Method for DU717 Plasma Quantification: 10-150 ng/mL Linear Range with 6.2% RSD for Preclinical PK Studies

DU717 can be accurately quantified in plasma using a validated electron-capture gas chromatography (GC-ECD) method following derivatization with peracetic acid and diazomethane to form 2-methyl DU717 N-oxide [1]. The method demonstrates linear quantitation over a plasma concentration range of 10 to 150 ng/mL with a relative standard deviation (RSD) of 6.2% [1].

Analytical method validation Pharmacokinetics Antihypertensive drug monitoring

Absence of Diuretic Effect: DU717 Distinguished from Hydrochlorothiazide in Rat Models

DU717 demonstrates sustained antihypertensive activity similar to hydrochlorothiazide; however, DU717 shows no diuretic effect, a key point of differentiation from hydrochlorothiazide which acts as a thiazide diuretic [1].

Antihypertensive pharmacology Diuretic activity Benzothiadiazine class comparison

Absence of Hyperglycemic Effect: DU717 Distinguished from Diazoxide in Metabolic Profile

In contrast to diazoxide, another benzothiadiazine derivative known to induce hyperglycemia, DU717 shows no hyperglycemic effect [1].

Glucose metabolism Antihypertensive pharmacology Benzothiadiazine side effect differentiation

DU717: Best Application Scenarios for Research and Industrial Use Based on Validated Evidence


Preclinical Pharmacokinetic Studies Requiring Validated Plasma Quantification

Researchers conducting pharmacokinetic or toxicokinetic studies of DU717 in rodent models can directly apply the published GC-ECD method, which is validated for plasma concentrations from 10 to 150 ng/mL with 6.2% RSD [1]. This eliminates the need for de novo method development and validation.

Antihypertensive Efficacy Studies in Rodent Models Requiring Blood Pressure Reduction Without Diuresis

DU717 is suitable for experimental hypertension models where sustained blood pressure reduction is required but diuretic effects would confound results [2]. Its lack of diuretic activity distinguishes it from hydrochlorothiazide in cardiovascular and renal research contexts.

Cardiometabolic Research Requiring Blood Pressure Reduction Without Glycemic Perturbation

For studies investigating blood pressure modulation in the context of glucose homeostasis or insulin sensitivity, DU717 offers an advantage over diazoxide, as it does not induce hyperglycemia [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for DU717

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.